Pyroglutamyllysyltryptophylalanylprolin

Übersicht

Beschreibung

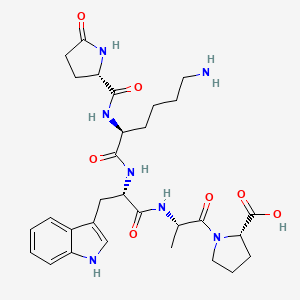

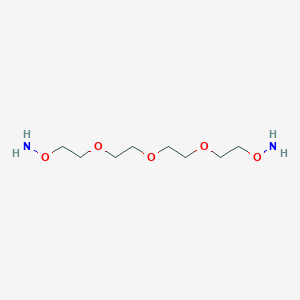

Pyroglutamyllysyltryptophylalanylproline is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is composed of five amino acids: pyroglutamic acid, lysine, tryptophan, alanine, and proline. It is known for its involvement in various physiological processes and has significant implications in scientific research.

Wissenschaftliche Forschungsanwendungen

Pyroglutamyllysyltryptophylalanylproline has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and regulation of the hypothalamic-pituitary-thyroid axis.

Medicine: Explored for potential therapeutic applications in treating thyroid disorders and other endocrine-related conditions.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

Result of Action

The primary molecular effect of BPP 5a’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure . At the cellular level, BPP 5a induces potent endothelium-dependent vasodilation, similar in magnitude to captopril . It also increases the release of nitric oxide (NO), a potent vasodilator .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamyllysyltryptophylalanylproline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of pyroglutamyllysyltryptophylalanylproline follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pyroglutamyllysyltryptophylalanylproline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tryptophan residue, leading to the formation of kynurenine or other oxidized products.

Reduction: Reduction reactions can affect disulfide bonds if present, altering the peptide’s structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiol groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyroglutamic acid: A derivative of glutamic acid involved in various metabolic pathways.

Proline: An amino acid that plays a role in protein structure and function.

Uniqueness

Pyroglutamyllysyltryptophylalanylproline is unique due to its specific sequence and role in the hypothalamic-pituitary-thyroid axis. Unlike other peptides, it has a distinct combination of amino acids that confer specific biological activities and therapeutic potential.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBLKUXZROFMZ-KELSAIANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952819 | |

| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30505-63-6 | |

| Record name | Bradykinin potentiator-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) and how does it differ from traditional ACE inhibitors?

A: While initially classified as an Angiotensin I-Converting Enzyme (ACE) inhibitor, research indicates that the antihypertensive effect of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) is not solely dependent on this mechanism. Unlike active site-directed ACE inhibitors, BPP 5a does not show significant ACE inhibition or bradykinin potentiation during its antihypertensive activity [, ]. Instead, studies suggest that BPP 5a exerts its effects through a nitric oxide (NO)-dependent mechanism, inducing endothelium-dependent vasorelaxation in isolated aortic rings [].

Q2: How does the structure of BPP 5a relate to its activity? Are there any structural modifications that could impact its potency or selectivity?

A: BPP 5a (Pyroglutamyllysyltryptophylalanylproline) is a pentapeptide with a pyroglutamic acid residue at its N-terminus []. While the exact structure-activity relationship of BPP 5a and its nitric oxide-dependent vasodilatory effects are yet to be fully elucidated, the presence of the pyroglutamic acid residue is notable. This residue can be selectively removed under specific conditions, like incubation in high concentrations of aqueous methanesulfonic acid, leading to the formation of H-Lysyltryptophylalanylproline []. Whether this modification impacts its activity requires further investigation. Further research exploring modifications to its amino acid sequence and their subsequent effects on its interactions with potential target receptors or enzymes is needed to fully understand the impact of structure on BPP 5a's potency and selectivity.

Q3: What are the documented effects of BPP 5a on renal function in spontaneously hypertensive rats (SHRs)?

A: Studies show that acute administration of BPP 5a can induce diuresis and natriuresis in SHRs []. At specific doses (71 nmol/kg), BPP 5a significantly increased water intake, urinary volume, and urinary sodium concentration in these animals []. These findings suggest a potential role for BPP 5a in addressing renal dysfunction, although more research is needed to understand the mechanisms and explore therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)